TAPS functions as a Good's buffer, meaning it effectively maintains a stable pH within a specific range [1]. This property is crucial in biological experiments where even minor pH fluctuations can disrupt enzymatic activity, protein structure, and cellular processes [1].
Here's a link to the source that explains the role of buffers in biological experiments:
A significant advantage of TAPS is its buffering range, which is particularly well-suited for biological systems. It typically functions between pH 6.8 and 8.0 [2]. This range encompasses the physiological pH of most biological systems, allowing researchers to maintain optimal conditions for cells, enzymes, and other biomolecules.
You can find information on the physiological pH range of biological systems here:
TAPS finds application in cell culture media to maintain a constant pH. This ensures optimal growth conditions for various cell lines by preventing detrimental effects from pH fluctuations [3]. Consistent pH is essential for proper cell function, proliferation, and differentiation.
Here's a link discussing the importance of pH in cell culture:
The zwitterionic nature of TAPS minimizes non-specific interactions with proteins [4]. This makes it a valuable tool in protein purification and manipulation experiments. By minimizing unwanted interactions, TAPS allows researchers to isolate and study proteins with greater accuracy and efficiency.
This resource provides information on zwitterionic buffers and their interactions with proteins:
Sodium 3-((1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)amino)propane-1-sulfonate, commonly referred to as TAPSO sodium salt, is a zwitterionic compound characterized by its unique structure that includes hydroxyl, sulfonate, and hydroxymethyl groups. Its molecular formula is with a molecular weight of approximately 282.27 g/mol. The compound is known for its high solubility in water, which enhances its utility in various applications, particularly in biochemical and molecular biology studies .
As mentioned earlier, TAPS functions as a buffer by reversibly accepting or donating protons, thereby maintaining a stable pH environment in biological experiments. This stable pH is crucial for the proper functioning of enzymes, proteins, and other biomolecules involved in various cellular processes [].
For instance, TAPS can be used to maintain a consistent pH during enzyme activity assays. Enzymes have specific pH ranges for optimal activity. Fluctuations in pH can denature the enzyme, leading to a loss of function. TAPS helps to mitigate these fluctuations, ensuring accurate measurement of enzyme activity [].
The chemical behavior of sodium 3-((1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)amino)propane-1-sulfonate is influenced by its functional groups. The sulfonate group contributes to its acidity and solubility, while the hydroxyl groups enhance its reactivity. The compound can participate in various reactions typical of amines and sulfonates, including:
Sodium 3-((1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)amino)propane-1-sulfonate primarily serves as a biological buffer. It is effective in maintaining pH levels within biological systems, which is crucial for enzymatic reactions and cellular processes. Its structural similarity to GABA receptor ligands suggests potential interactions with GABAB receptors, making it a candidate for research into neurological applications .
The synthesis of sodium 3-((1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)amino)propane-1-sulfonate typically involves multi-step organic synthesis techniques. Common methods include:
Sodium 3-((1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)amino)propane-1-sulfonate has several applications:
Research into the interactions of sodium 3-((1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)amino)propane-1-sulfonate has shown that it can influence various biochemical pathways due to its buffering capacity and structural similarities to neurotransmitter systems. Studies suggest that it may modulate receptor activity indirectly through pH stabilization and ionic interactions within cellular environments .
Several compounds share structural similarities with sodium 3-((1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)amino)propane-1-sulfonate. Below is a comparison highlighting their uniqueness:
Compound Name | CAS Number | Similarity | Unique Features |
---|---|---|---|
Sodium 3-[N-Tris(hydroxymethyl)methylamino]-2-hydroxypropane-1-sulfonate | 68399-81-5 | 0.98 | Higher buffering capacity due to additional hydroxymethyl groups |
Sodium 3-(bis(2-hydroxyethyl)amino)-2-hydroxypropane-1-sulfonate | 102783-62-0 | 0.83 | Contains bis(2-hydroxyethyl)amine structure enhancing solubility |
N-Tris(hydroxymethyl)methylaminopropanesulfonic Acid | 29915-38-6 | 0.88 | Known for its use as a biological buffer with slightly different pH range |
These compounds illustrate variations in structure that affect their physical and chemical properties while maintaining similar functional roles as buffers or surfactants .
Sodium 3-((1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)amino)propane-1-sulfonate is a zwitterionic biological buffer compound with the molecular formula C₇H₁₆NNaO₆S and a molecular weight of 265.26 grams per mole [1] [2] [3]. The compound is commonly known by its systematic name derived from the N-tris(hydroxymethyl)methyl-3-aminopropanesulfonic acid structure, representing the sodium salt form of this important buffering agent [4] [5].
The molecular structure consists of a three-carbon propane chain that serves as the backbone connecting two distinct functional regions [1] [3]. At one terminus, the molecule features a sulfonate group (-SO₃⁻) that provides the anionic character essential for buffering capacity [5] [6]. The opposite end contains a quaternary carbon center substituted with three hydroxymethyl groups (-CH₂OH), creating the characteristic tris(hydroxymethyl) moiety that defines this class of biological buffers [2] [4].
Property | Value |
---|---|
Molecular Formula | C₇H₁₆NNaO₆S |
Molecular Weight (g/mol) | 265.26 |
Chemical Abstracts Service Number | 91000-53-2 |
International Chemical Identifier Key | FEGYIWVHCSRXCG-UHFFFAOYSA-M |
Simplified Molecular Input Line Entry System | [Na+].[O-]S(=O)(=O)CCCNC(CO)(CO)CO |
Physical Appearance | White crystalline powder |
Water Solubility | 0.33 g/mL (clear to slightly hazy, colorless) |
The structural analysis reveals an extended linear configuration with distinct polar regions that contribute to the compound's amphiphilic character [1] [3]. The propane chain provides flexibility between the sulfonate and amino-alcohol regions, allowing for conformational adjustments that facilitate optimal buffering performance [5]. The symmetrical arrangement of the three hydroxymethyl groups around the quaternary carbon creates a stable structural framework that resists degradation under typical laboratory conditions [4] [7].
The molecular architecture demonstrates the strategic design principles underlying Good's buffers, where the spatial separation of ionizable groups and the presence of multiple hydroxyl functionalities contribute to the compound's effectiveness as a biological buffer system [7] [8]. The sodium cation serves as the counter-ion to the sulfonate anion, maintaining overall charge neutrality while allowing the molecule to function as a zwitterionic species under appropriate conditions [2] [5].
The stereochemical analysis of Sodium 3-((1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)amino)propane-1-sulfonate reveals a relatively simple molecular architecture with limited stereochemical complexity [9] [10]. The compound does not contain classical chiral centers, as the quaternary carbon bearing the three hydroxymethyl groups is substituted with identical functional groups, eliminating the possibility of optical isomerism [9] [10].
The conformational landscape of this molecule is primarily determined by the rotational freedom around the carbon-carbon and carbon-nitrogen bonds within the propane chain linking the sulfonate and amino-alcohol regions [11]. The extended molecular structure allows for multiple low-energy conformations, with the preferred conformational states being influenced by intramolecular hydrogen bonding interactions between the hydroxyl groups and the potential for intermolecular associations in aqueous solution [7] [11].
The three hydroxymethyl groups attached to the quaternary carbon can adopt various rotational orientations, creating conformational flexibility that may contribute to the compound's solvation properties and interaction with other molecules in solution [5] [7]. Nuclear magnetic resonance studies and computational modeling suggest that the molecule preferentially adopts conformations that minimize steric hindrance while maximizing favorable hydrophilic interactions with the aqueous environment [11] [8].
The absence of significant stereochemical constraints allows the molecule to function effectively across a range of solution conditions without conformational restrictions that might limit its buffering capacity [7] [11]. This structural flexibility is particularly advantageous for biological applications where the buffer must maintain consistent performance despite variations in ionic strength, temperature, and the presence of other biomolecules [12] [7].
The functional group composition of Sodium 3-((1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)amino)propane-1-sulfonate represents a carefully designed combination of chemical moieties that collectively contribute to its effectiveness as a biological buffer [13] [6] [14]. The molecule contains five distinct functional group categories, each serving specific roles in the overall chemical behavior and buffering mechanism [6].
Functional Group | Chemical Formula | Position in Molecule | Role/Function |
---|---|---|---|
Sulfonate group | -SO₃⁻ | Terminal position of propane chain | Provides negative charge, buffering capacity |
Primary alcohol groups | -CH₂OH (three groups) | Attached to quaternary carbon center | Hydrophilic interactions, hydrogen bonding |
Secondary amine group | -NH- | Connecting propane chain to quaternary carbon | Connects alkyl chain to hydroxylated carbon center |
Tertiary carbon center | Quaternary carbon with three -CH₂OH substituents | Central tris(hydroxymethyl) moiety | Structural backbone for three hydroxymethyl groups |
Sodium ion (counter-ion) | Na⁺ | Counter-ion for sulfonate group | Neutralizes negative charge of sulfonate |
The sulfonate functional group (-SO₃⁻) represents the primary ionizable moiety responsible for the compound's buffering capacity [6] [15]. This group exhibits strong acidic character with complete dissociation under physiological conditions, providing the anionic component essential for zwitterionic behavior [15] [12]. The sulfonate group's position at the terminal end of the propane chain ensures optimal accessibility for proton exchange reactions while minimizing steric interference from other molecular regions [6].
The three primary alcohol groups (-CH₂OH) attached to the quaternary carbon center contribute significantly to the molecule's hydrophilic character and water solubility [13] [16]. These hydroxyl groups participate in extensive hydrogen bonding networks with water molecules and other polar species in solution, enhancing the compound's compatibility with biological systems [16]. The symmetrical arrangement of these alcohol groups creates a hydrophilic domain that balances the ionic character of the sulfonate region [13] [6].
The secondary amine group (-NH-) serves as the connecting linkage between the propane chain and the tris(hydroxymethyl) moiety [6] [14]. This amine functionality can undergo protonation under acidic conditions, contributing to the molecule's zwitterionic character and buffering mechanism [15] [12]. The strategic positioning of the amine group allows for optimal geometric arrangement of the terminal functional regions while maintaining structural stability [6].
The quaternary carbon center represents a unique structural feature that distinguishes this compound from simpler buffering agents [13] [6]. This carbon atom, substituted with three identical hydroxymethyl groups, creates a symmetrical hub that provides structural rigidity while maintaining the necessary flexibility for conformational adjustments [6]. The quaternary nature of this carbon prevents further substitution reactions and contributes to the molecule's chemical stability under typical laboratory conditions [13].
The ionization behavior of Sodium 3-((1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)amino)propane-1-sulfonate is characterized by its function as a zwitterionic buffer with a well-defined acid dissociation constant [15] [12] [17]. The compound exhibits a pKa value of 8.4 at 25°C, with reported ranges extending from 8.25 to 8.65 depending on ionic strength and measurement conditions [5] [18] [19].
Property | Value/Description |
---|---|
pKa value (25°C) | 8.4 (8.25-8.65 range reported) |
Useful pH range | 7.7 - 9.1 |
Buffer type | Zwitterionic buffer |
Temperature coefficient (ΔpKa/ΔT) | -0.0181 per °C |
Ionic strength effects | Minimal effects on buffering capacity |
Zwitterionic nature | Contains both positive and negative charges |
Charge at physiological pH | Net neutral with internal charge separation |
The ionization mechanism involves the protonation and deprotonation of the secondary amine group, which serves as the primary ionizable site responsible for the buffering action [15] [12]. Under acidic conditions (pH < pKa), the amine nitrogen becomes protonated, creating a positively charged ammonium species that coexists with the permanently ionized sulfonate anion, resulting in a zwitterionic structure with formal charges separated within the same molecule [15] [17].
As the solution pH increases above the pKa value, the amine group undergoes deprotonation, leading to a neutral amine functionality while the sulfonate group remains ionized [12] [17]. This pH-dependent equilibrium between the protonated and deprotonated forms provides the buffering capacity essential for maintaining stable pH conditions in biological systems [15] [7].
The charge distribution analysis reveals that the sulfonate group maintains a permanent negative charge across the entire pH range of biological relevance, while the amine group transitions between neutral and positively charged states depending on the solution pH [15] [12]. This asymmetric charge distribution creates distinct electrostatic regions within the molecule that influence its interactions with other ionic species and biological macromolecules [17].
Irritant